molecular formula C32H16CuN8O6S2 B12840716 Copper phthalocyanine disulfonicacid

Copper phthalocyanine disulfonicacid

Cat. No.: B12840716
M. Wt: 736.2 g/mol
InChI Key: VYSXSJKOSYMTMW-UHFFFAOYSA-L
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Description

Copper phthalocyanine disulfonic acid is an organic compound known for its vibrant blue color. It is a derivative of copper phthalocyanine, which is widely used as a pigment in various applications. The disulfonic acid form enhances its solubility in water and organic solvents, making it suitable for diverse industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper phthalocyanine disulfonic acid can be synthesized through the sulfonation of copper phthalocyanine. This process typically involves reacting copper phthalocyanine with sulfuric acid under high-temperature conditions. The reaction proceeds as follows: [ \text{CuPc} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{CuPc(SO}_3\text{H)}_2 ]

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where copper phthalocyanine is treated with fuming sulfuric acid. The reaction mixture is then cooled, and the product is precipitated by adding water or an organic solvent. The precipitate is filtered, washed, and dried to obtain pure copper phthalocyanine disulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Copper phthalocyanine disulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phthalocyanine derivatives with different oxidation states.

    Substitution: The sulfonic acid groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of copper phthalocyanine disulfonic acid involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Copper phthalocyanine disulfonic acid is unique due to its enhanced solubility and functional versatility. Similar compounds include:

Copper phthalocyanine disulfonic acid stands out due to its balance of solubility, stability, and functional versatility, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C32H16CuN8O6S2

Molecular Weight

736.2 g/mol

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6-disulfonate

InChI

InChI=1S/C32H18N8O6S2.Cu/c41-47(42,43)22-14-13-21-23(24(22)48(44,45)46)32-39-30-20-12-6-5-11-19(20)28(37-30)35-26-16-8-2-1-7-15(16)25(33-26)34-27-17-9-3-4-10-18(17)29(36-27)38-31(21)40-32;/h1-14H,(H,41,42,43)(H,44,45,46)(H2,33,34,35,36,37,38,39,40);/q;+2/p-2

InChI Key

VYSXSJKOSYMTMW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=C(C6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)S(=O)(=O)[O-])S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

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